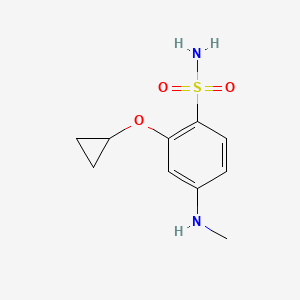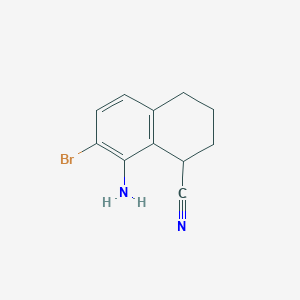
8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is a complex organic compound with the molecular formula C11H11BrN2. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both amino and bromo functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves multiple steps, starting from naphthalene derivatives One common method includes the bromination of 1,2,3,4-tetrahydronaphthalene to introduce the bromo group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Applications De Recherche Scientifique
8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The amino and bromo groups allow it to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The carbonitrile group can further enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the amino, bromo, or carbonitrile groups.
8-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the bromo and carbonitrile groups.
7-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the amino and carbonitrile groups.
Uniqueness
8-Amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is unique due to the presence of all three functional groups (amino, bromo, and carbonitrile) on the naphthalene backbone. This combination of functional groups provides it with distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H11BrN2 |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
8-amino-7-bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H11BrN2/c12-9-5-4-7-2-1-3-8(6-13)10(7)11(9)14/h4-5,8H,1-3,14H2 |
Clé InChI |
MHIXFMFZQOPZLD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C=CC(=C2N)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)
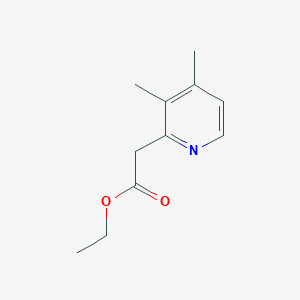
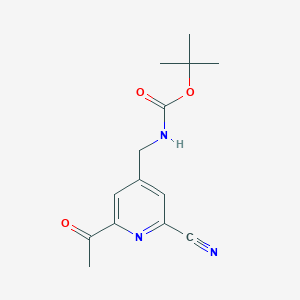
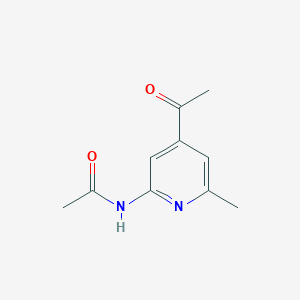
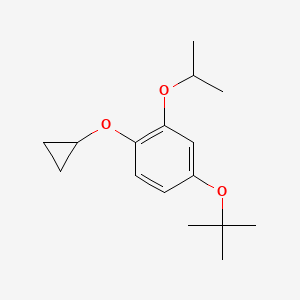

![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)

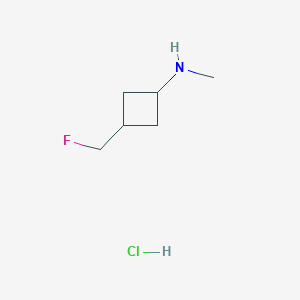

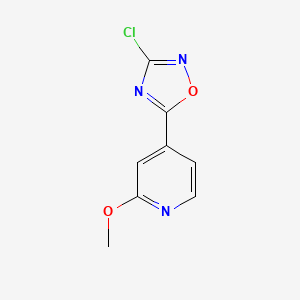
![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)

